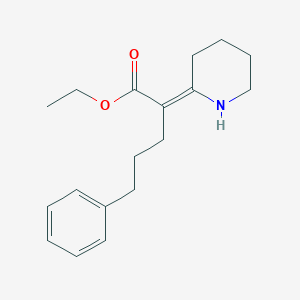
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group.
Vorbereitungsmethoden
The synthesis of benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester involves several steps. One common method includes the reaction of benzenepentanoic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester involves its interaction with specific molecular targets. The piperidine ring in its structure is known to interact with various biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects through binding to target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Eigenschaften
CAS-Nummer |
118268-56-7 |
|---|---|
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
ethyl (2E)-5-phenyl-2-piperidin-2-ylidenepentanoate |
InChI |
InChI=1S/C18H25NO2/c1-2-21-18(20)16(17-13-6-7-14-19-17)12-8-11-15-9-4-3-5-10-15/h3-5,9-10,19H,2,6-8,11-14H2,1H3/b17-16+ |
InChI-Schlüssel |
HKDQMULMXTZQDE-WUKNDPDISA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\CCCCN1)/CCCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(=C1CCCCN1)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















